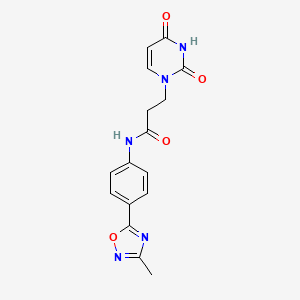
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide is a complex organic compound. It contains a unique blend of functional groups that make it interesting to chemists and researchers. Its structure is marked by the presence of a dihydropyrimidinone ring, an oxadiazole moiety, and a phenyl ring, all linked by a propanamide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone ring: : This is often achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Oxadiazole synthesis: : The oxadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Linking the structures: : The final steps involve connecting these rings through a propanamide linker, often using amide coupling reagents such as EDCI or DCC under appropriate conditions.
Industrial Production Methods
On an industrial scale, the production would require optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors to maintain consistent conditions and reduce production time.
化学反应分析
Types of Reactions it Undergoes
Oxidation and Reduction: : The compound’s dihydropyrimidinone ring can undergo oxidation to form pyrimidinone derivatives.
Substitution Reactions: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products Formed
The major products depend on the specific reaction conditions but include oxidized pyrimidinones, substituted aromatic rings, and various derivatives of the oxadiazole ring.
科学研究应用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide finds applications in:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Investigated for potential antimicrobial and antiviral activities.
Medicine: : Explored for its potential as a pharmacophore in drug design.
Industry: : Used in the development of novel polymers and advanced materials.
作用机制
The compound's biological activity often hinges on its ability to interact with nucleic acids and proteins. Its dihydropyrimidinone ring can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole and phenyl rings enhance binding affinity and selectivity towards various biological targets.
相似化合物的比较
Similar Compounds
3-(4-hydroxyphenyl)-2,4-dihydropyrimidin-1(2H)-yl-propanamide.
N-(4-(2,4-dihydroxyphenyl)phenyl)-3-(1,2,4-oxadiazol-5-yl)propanamide.
This compound’s distinct structure and properties make it a valuable subject of ongoing research and development.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10-17-15(25-20-10)11-2-4-12(5-3-11)18-13(22)6-8-21-9-7-14(23)19-16(21)24/h2-5,7,9H,6,8H2,1H3,(H,18,22)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQZRDHVKUBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

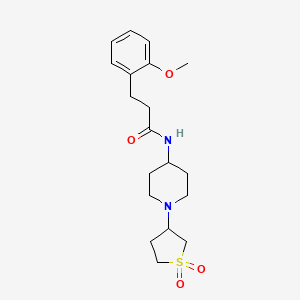
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
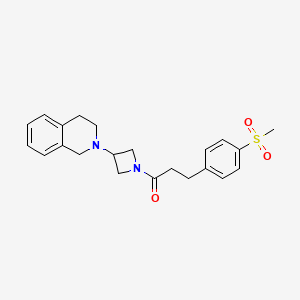

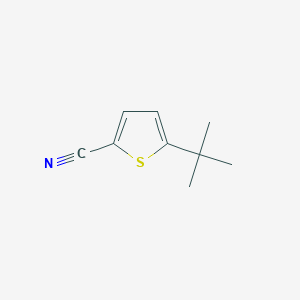
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
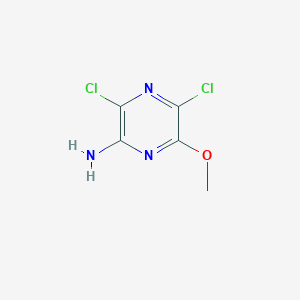
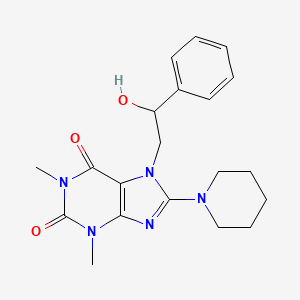
![N-(2-oxothiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2548220.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
